molecular formula C10H18N4 B1414872 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane CAS No. 1152965-12-2

1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane

Cat. No. B1414872
M. Wt: 194.28 g/mol
InChI Key: ZLFRDOPNEXBERC-UHFFFAOYSA-N
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Description

The compound “1-(1-Methyl-1H-pyrazol-4-yl)methanamine” is a simple structure with a molecular formula of C5H9N3 . It has an average mass of 111.145 Da and a monoisotopic mass of 111.079643 Da .


Synthesis Analysis

Pyrazole nucleus, which is a part of the given compound, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of “1-(1-Methyl-1H-pyrazol-4-yl)methanamine” comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

While specific chemical reactions involving “1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane” are not available, pyrazoles have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1-Methyl-1H-pyrazol-4-yl)methanamine” include an average mass of 111.145 Da and a monoisotopic mass of 111.079643 Da .

Scientific Research Applications

Synthesis and Chemical Properties

1,4-Diazepines, including derivatives like “1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane,” are two nitrogen-containing seven-membered heterocyclic compounds. They have been actively studied for their synthesis, reactions, and biological evaluation due to their wide range of biological activities. These compounds are significant for their antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer activities. Their diverse biological attributes suggest potential pharmaceutical applications, underscoring the importance of 1,4-diazepine derivatives in medicinal chemistry (Rashid et al., 2019).

Biological Significance and Applications

The biological significance of 1,4-diazepine derivatives extends to their potential use in pharmaceutical industries. The extensive research into their synthesis and reactivity has laid the groundwork for exploring these compounds for drug development. The reported biological activities of 1,4-diazepines, such as their antipsychotic and anticancer properties, provide a foundation for further exploration into their therapeutic applications. The diverse biological effects observed in these compounds highlight their potential as versatile agents in treating various conditions, from mental health disorders to infectious diseases and cancer (Rashid et al., 2019).

Future Directions

The future directions for research on this compound could include exploring its potential biological activities and applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

properties

IUPAC Name

1-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c1-13-8-10(7-12-13)9-14-5-2-3-11-4-6-14/h7-8,11H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFRDOPNEXBERC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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